molecular formula C17H18F3IO3S B1609896 (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate CAS No. 197245-87-7

(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

Cat. No.: B1609896
CAS No.: 197245-87-7
M. Wt: 486.3 g/mol
InChI Key: JFTSJYFKINVLMA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is a useful research compound. Its molecular formula is C17H18F3IO3S and its molecular weight is 486.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzyne Generation and Trapping

(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate has been utilized as an efficient hypervalent iodine−benzyne precursor. This compound, when treated with Bu4NF in CH2Cl2, yields high benzyne adducts efficiently with various trapping agents like furan and anthracene, indicating its effectiveness in the generation and capture of benzyne (Kitamura et al., 1999).

Photografting Applications

A study on patterning surfaces through photografting of iodonium salts including variants like (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate reveals its potential in surface modification. This application involves irradiating a gold surface immersed in an aprotic iodonium salt solution containing a photosensitizer, leading to the formation of a polyaryl film from aryl radicals (Médard et al., 2018).

Synthesis of Aryl Iodonium Compounds

Iodonium salts, including those structurally related to this compound, are synthesized for a variety of applications. For instance, aryl(cyano)iodonium triflates have been prepared from aryliodides by oxidation and subsequent reaction with Me3SiOTf and Me3SiCN, leading to the formation of iodonium salts under mild conditions. These compounds demonstrate significant versatility and reactivity in various chemical syntheses (Zhdankin et al., 1993).

Radical Chemistry

Iodonium salts, including those related to this compound, play a crucial role in radical chemistry. They have been used as single-electron oxidants for carbon and heteroatom radical generation, contributing to various ionic and radical reactions. Such reagents can efficiently construct diverse chemical bonds, including C–CF3, X–CF3, and C–Rf, through both ionic and radical pathways (Wang & Studer, 2017).

Properties

IUPAC Name

(3-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18I.CHF3O3S/c1-11-6-5-7-15(10-11)17-16-13(3)8-12(2)9-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTSJYFKINVLMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443911
Record name (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-87-7
Record name (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 2
(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 3
(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 4
(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 5
Reactant of Route 5
(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 6
Reactant of Route 6
(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.